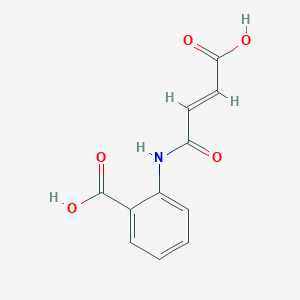

2-(3-Carboxyprop-2-enoylamino)benzoic acid

Description

The exact mass of the compound 2-(3-Carboxyprop-2-enoylamino)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-Carboxyprop-2-enoylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Carboxyprop-2-enoylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62530-49-8 |

|---|---|

Molecular Formula |

C11H9NO5 |

Molecular Weight |

235.19 g/mol |

IUPAC Name |

2-[[(Z)-3-carboxyprop-2-enoyl]amino]benzoic acid |

InChI |

InChI=1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-4-2-1-3-7(8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b6-5- |

InChI Key |

QRJVIZCSCVUXBG-WAYWQWQTSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC(=O)O |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C\C(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(3-Carboxyprop-2-enoylamino)benzoic acid

An In-Depth Technical Guide to the Synthesis of 2-(3-Carboxyprop-2-enoylamino)benzoic Acid

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-(3-carboxyprop-2-enoylamino)benzoic acid, also known as N-(2-carboxyphenyl)maleamic acid. This molecule is a derivative of anthranilic acid and serves as a valuable building block in the development of pharmaceuticals and advanced polymers. The synthesis involves the nucleophilic ring-opening of maleic anhydride with 2-aminobenzoic acid. This document elucidates the underlying reaction mechanism, provides a step-by-step laboratory procedure, details characterization methods, and discusses the critical parameters that ensure a high-yield, high-purity synthesis. It is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and materials science.

Introduction and Significance

2-(3-Carboxyprop-2-enoylamino)benzoic acid is a bifunctional molecule featuring two carboxylic acid groups and an amide linkage. Its structure is derived from two readily available precursors: 2-aminobenzoic acid (anthranilic acid) and maleic anhydride. The presence of multiple functional groups, including a reactive carbon-carbon double bond, makes it a versatile intermediate for further chemical elaboration.

The core structure is of significant interest in medicinal chemistry. Anthranilic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[1] The introduction of the maleamic acid moiety can modulate these properties or provide a handle for conjugation to other molecules. In polymer science, molecules containing both amine and carboxylic acid functionalities are crucial for creating novel polyamides and polyimides with tailored properties.[2] This guide offers a robust and reproducible method for accessing this important chemical entity.

Synthetic Strategy and Reaction Mechanism

The synthesis is a classic example of nucleophilic acyl substitution, specifically the acylation of an amine with a cyclic anhydride.[3][4] The reaction proceeds via the ring-opening of maleic anhydride.

Core Reaction: 2-Aminobenzoic Acid + Maleic Anhydride → 2-(3-Carboxyprop-2-enoylamino)benzoic acid

Mechanism: The synthesis is initiated by the nucleophilic attack of the amino group of 2-aminobenzoic acid on one of the electrophilic carbonyl carbons of maleic anhydride. This is the rate-determining step and results in the formation of a transient tetrahedral intermediate. The anhydride ring is highly strained, and it readily opens by the cleavage of a carbon-oxygen bond. This process is driven by the restoration of the carbonyl group and the formation of a stable carboxylate. A subsequent proton transfer, typically from the newly formed ammonium ion to the carboxylate, yields the final maleamic acid product. The reaction is generally exothermic and is often initiated at a reduced temperature to maintain control.

Caption: Figure 1: Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-(3-carboxyprop-2-enoylamino)benzoic acid on a standard laboratory scale.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Aminobenzoic Acid | 137.14 | ≥99% | Sigma-Aldrich |

| Maleic Anhydride | 98.06 | ≥99% | Sigma-Aldrich |

| Dioxane (Anhydrous) | 88.11 | ≥99.8% | Sigma-Aldrich |

| Diethyl Ether (Anhydrous) | 74.12 | ≥99.7% | Sigma-Aldrich |

Safety Precautions:

-

Maleic Anhydride: Corrosive and a respiratory sensitizer. Handle only in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]

-

Dioxane: Flammable liquid and potential carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

-

2-Aminobenzoic Acid: May cause skin and eye irritation. Standard laboratory PPE is required.

Step-by-Step Synthesis Procedure

The following workflow outlines the key steps of the synthesis.

Caption: Figure 2: Experimental Workflow

-

Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve maleic anhydride (4.90 g, 0.05 mol) in 75 mL of anhydrous dioxane.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Amine Addition: To the cold, stirring solution, add 2-aminobenzoic acid (6.86 g, 0.05 mol) portion-wise over 15-20 minutes. A thick white precipitate will form almost immediately.[5]

-

Reaction: Continue stirring the resulting suspension in the ice bath for 2 hours.[6]

-

Equilibration: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two 30 mL portions of cold anhydrous diethyl ether to remove any unreacted starting materials and residual solvent.

-

Drying: Dry the white solid product under vacuum at 50-60 °C overnight.

-

Yield Calculation: Weigh the final product and calculate the percentage yield. A typical yield for this reaction is in the range of 90-98%.

Characterization

-

Appearance: A white to off-white crystalline solid.

-

Melting Point: The melting point should be determined and compared with literature values.

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad band from 3400-2800 cm⁻¹ (O-H and N-H stretching), a sharp peak around 1710 cm⁻¹ (carboxylic acid C=O), and another peak around 1680 cm⁻¹ (amide C=O).[7]

-

¹H NMR Spectroscopy (in DMSO-d₆): Expect signals corresponding to the aromatic protons (4H), the vinyl protons of the maleamic acid backbone (2H, appearing as two doublets), and broad, exchangeable signals for the amide (NH) and two carboxylic acid (COOH) protons.

Quantitative Data Summary

The following table summarizes the quantities for the described protocol.

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |

| 2-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 0.05 | 6.86 | - |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | 0.05 | 4.90 | - |

| Dioxane | C₄H₈O₂ | 88.11 | - | - | 75 |

| Product | C₁₁H₉NO₅ | 235.19 | ~0.047 (95% yield) | ~11.17 | - |

Discussion of Critical Parameters

-

Solvent Choice: Anhydrous aprotic solvents like dioxane or acetone are critical.[5][6] The presence of water would lead to the hydrolysis of maleic anhydride into maleic acid, creating an unwanted byproduct and reducing the yield.

-

Temperature Control: The initial reaction is highly exothermic. Starting at 0-5 °C prevents potential side reactions and ensures the formation of the desired amic acid without subsequent dehydration to the maleimide, which can occur at higher temperatures.[6]

-

Purity of Reagents: Using high-purity, anhydrous reagents is essential for achieving a high yield and avoiding contamination of the final product.

Conclusion

The synthesis of 2-(3-carboxyprop-2-enoylamino)benzoic acid via the ring-opening of maleic anhydride with 2-aminobenzoic acid is a straightforward, efficient, and high-yielding reaction. The protocol described herein is robust and can be easily implemented in a standard laboratory setting. By carefully controlling reaction parameters such as solvent purity and temperature, researchers can reliably produce this versatile chemical intermediate for applications in drug discovery and materials science.

References

- Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups. (2018). International Journal of Polymer Science.

- Proposed chemical mechanism for benzoic acid reduction by aryl-aldehyde oxidoreductase. (n.d.). Semantic Scholar.

-

Maleic anhydride. (n.d.). Wikipedia. Available at: [Link]

- 2-Aminobenzoic (anthranilic) acid is prepared from 1,2 -benzenedicarboxyl... (2025). Filo.

-

Synthesis and Structural Characterization of N-(2-Carboxyphenyl)-exo-7-oxa-bicyclo[7][8][8]hept-5-ene-2,3-dicarboximide. (n.d.). Semantic Scholar. Available at: [Link]

-

Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis of N-(para-carboxyphenyl)maleimide. (n.d.). PrepChem.com. Available at: [Link]

-

2-(3-Carboxypropyl)benzoic acid. (n.d.). PubChem. Available at: [Link]

-

What is the mechanism of Benzoic Acid? (2024). Patsnap Synapse. Available at: [Link]

-

Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. Available at: [Link]

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003). PubMed. Available at: [Link]

-

Maleamic acid. (n.d.). Wikipedia. Available at: [Link]

-

N-Phenylmaleimide. (n.d.). Organic Syntheses. Available at: [Link]

-

Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives. (2014). ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. (2022). ACS Omega. Available at: [Link]

-

2-((3-Carboxyphenyl)amino)benzoic acid. (n.d.). PubChem. Available at: [Link]

-

Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the Studies on the Inhibition of Human Carbonic Anhydrases. (2024). ChemistryOpen. Available at: [Link]

-

Chemical modification of poly(styrene-alt-maleic anhydride) with antimicrobial 4-aminobenzoic acid and 4-hydroxybenzoic acid. (2002). ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Maleic anhydride - Wikipedia [en.wikipedia.org]

- 4. Maleamic acid - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. jocpr.com [jocpr.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of 2-(3-Carboxyprop-2-enoylamino)benzoic Acid

[1]

Executive Summary

Molecule: 2-(3-Carboxyprop-2-enoylamino)benzoic acid

Common Names:

This guide provides a definitive spectroscopic reference for 2-(3-Carboxyprop-2-enoylamino)benzoic acid. This compound is a critical "open-ring" intermediate formed by the acylation of anthranilic acid with maleic anhydride. It serves as the precursor to

Critical Stability Note: This molecule exists in a delicate equilibrium.[1] In solution, particularly in the presence of acid catalysts or heat, it readily cyclizes to form the maleimide (loss of water) or hydrolyzes back to anthranilic acid and maleic acid. Spectroscopic data acquisition must be performed under controlled conditions (anhydrous, neutral) to validate the "open" maleamic acid structure.

Part 1: Structural Analysis & Synthetic Context[1]

To interpret the spectra correctly, one must understand the synthetic origin. The compound is typically synthesized by reacting anthranilic acid with maleic anhydride in a polar aprotic solvent (acetone or acetonitrile) or glacial acetic acid at low temperatures.

Reaction Pathway & Impurity Profile

The following diagram illustrates the formation of the target molecule and its potential degradation pathways (cyclization or hydrolysis), which appear as specific impurity peaks in NMR and MS.

Caption: Synthesis of N-(2-Carboxyphenyl)maleamic acid showing critical degradation pathways (cyclization and hydrolysis) that complicate spectral analysis.

Part 2: Nuclear Magnetic Resonance (NMR)

The

Solvent Selection: DMSO-

H NMR Data (400 MHz, DMSO- )

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| COOH (Acid) | 13.00 – 14.00 | Broad Singlet | 2H | - | Very broad exchangeable protons (carboxylic acids).[1] Often invisible if trace water is present.[1] |

| NH (Amide) | 11.25 | Singlet | 1H | - | Diagnostic peak.[1] Disappears in maleimide (closed) form.[1] |

| Ar-H (C-3) | 8.42 | Doublet | 1H | 8.0 | Ortho to amide; highly deshielded by the carbonyl anisotropy.[1] |

| Ar-H (C-6) | 7.98 | Doublet | 1H | 7.8 | Ortho to carboxylic acid.[1] |

| Ar-H (C-4) | 7.60 | Triplet | 1H | 7.5 | Para to amide.[1] |

| Ar-H (C-5) | 7.20 | Triplet | 1H | 7.5 | Meta to amide.[1] |

| =CH- (Vinyl A) | 6.48 | Doublet | 1H | 12.5 | Olefinic proton |

| =CH- (Vinyl B)[1] | 6.28 | Doublet | 1H | 12.5 | Olefinic proton |

Technical Interpretation[1][2][3][4]

-

Stereochemistry (Cis vs. Trans): The coupling constant of the vinyl protons (

Hz) confirms the Z-isomer (cis) geometry, consistent with the maleic anhydride precursor. Isomerization to fumaramic acid (trans) would result in a larger coupling constant ( -

Purity Check:

-

If a singlet appears at

7.20 ppm (2H), the sample has cyclized to the maleimide . -

If signals appear for free anthranilic acid (aniline protons ~5-6 ppm), hydrolysis has occurred.[1]

-

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid confirmation of the functional groups, specifically distinguishing the amide/acid combination from the cyclic imide.

Method: ATR (Attenuated Total Reflectance) on solid powder is preferred over KBr pellets to prevent moisture absorption which obscures the OH region.

Key IR Absorptions[1][4][5][6][7]

| Wavenumber (cm | Assignment | Intensity | Notes |

| 3250 – 3300 | N-H Stretch | Medium | Diagnostic for secondary amide . Absent in maleimide. |

| 2500 – 3100 | O-H Stretch | Broad/Strong | Characteristic "carboxylic acid dimer" envelope.[1] |

| 1715 – 1725 | C=O Stretch (Acid) | Strong | Conjugated carboxylic acid carbonyl. |

| 1640 – 1660 | C=O[1] Stretch (Amide I) | Strong | Amide carbonyl.[1] Lower frequency than imide carbonyls (usually >1700). |

| 1620 | C=C Stretch | Medium/Sharp | Conjugated alkene. |

| 1530 – 1550 | N-H Bend (Amide II) | Medium | Confirms acyclic amide structure.[1] |

| 1200 – 1300 | C-O Stretch | Strong | Acid C-O single bond.[1][2] |

Part 4: Mass Spectrometry (MS)

Mass spectrometry analysis of maleamic acids is complicated by thermal degradation in the source. Soft ionization techniques (ESI) are required.[1]

MS Parameters[1][2][8][9]

-

Ionization Mode: ESI (Negative mode preferred for dicarboxylic acids; Positive mode viable).[1]

-

Source Temp: < 150°C (To prevent thermal cyclization).

Fragmentation Logic (ESI-MS/MS)[1]

The fragmentation pattern follows a logical loss of small neutral molecules (

Caption: ESI(-) Fragmentation pathway. Note that m/z 216 can arise from instrumental dehydration or be present as an impurity.

Quantitative Data Table (MS)

| m/z (ESI-) | Ion Identity | Interpretation |

| 234 | Molecular Ion.[1] Confirms MW 235. | |

| 216 | Loss of water.[1][3] Often the base peak due to facile cyclization in the gas phase. | |

| 190 | Loss of carboxylic acid group.[1] | |

| 136 | Anthranilate anion (cleavage of the amide bond).[1] | |

| 116 | Maleate/Fumarate fragment (rare in this specific cleavage).[1] |

Part 5: Experimental Protocol

Synthesis & Purification (Self-Validating)[1]

This protocol ensures the isolation of the open-ring maleamic acid rather than the cyclized maleimide.

-

Preparation: Dissolve Anthranilic acid (1.0 eq) in dry Acetone (0.5 M concentration).

-

Addition: Add Maleic anhydride (1.05 eq) slowly as a solid or solution in acetone.

-

Why: Slight excess of anhydride drives the equilibrium forward.

-

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Control: Do not heat.[1] Heating promotes cyclization to the imide.

-

-

Isolation: The product often precipitates as a yellow/off-white solid.[1] If not, concentrate the solvent at reduced pressure (Rotavap bath < 40°C).

-

Validation (TLC):

Sample Preparation for Spectroscopy[1]

-

NMR: Dissolve ~10 mg in 0.6 mL DMSO-

. Run immediately. If the sample sits for days, "new" peaks corresponding to the maleimide will appear. -

IR: Dry the solid in a vacuum desiccator over

for 2 hours to remove lattice water before scanning.

References

-

Spectroscopic Analysis of Maleamic Acids

-

Synthesis of N-Cyclic Maleamic Acids

-

Reaction of Anthranilic Acid with Cyclic Anhydrides

-

NMR of Carboxylic Acids

Sources

- 1. N-[Carboxymethyl]maleamic acid | C6H7NO5 | CID 1880137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Carboxyprop-2-enoylamino)benzoic Acid and Its Isomers

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the isomeric compounds known systematically as (Z)-4-((2-carboxyphenyl)amino)-4-oxobut-2-enoic acid and (E)-4-((2-carboxyphenyl)amino)-4-oxobut-2-enoic acid. The user-provided nomenclature, 2-(3-Carboxyprop-2-enoylamino)benzoic acid, logically resolves into these two isomers, which are N-acyl derivatives of anthranilic acid. Due to a lack of extensive direct experimental data in the public domain for these specific molecules, this guide synthesizes information from closely related analogs, predictive models, and established principles of physical organic chemistry to offer a robust profile for each isomer. We will delve into the structural elucidation, key physicochemical parameters, and the established methodologies for their determination, providing a foundational understanding for their potential application in research and drug development.

Introduction and Structural Elucidation

The compound "2-(3-Carboxyprop-2-enoylamino)benzoic acid" represents a class of N-acylated anthranilic acid derivatives. The systematic nomenclature reveals the existence of two geometric isomers based on the substitution pattern around the carbon-carbon double bond of the butenedioic acid moiety. These isomers are:

-

(Z)-4-((2-carboxyphenyl)amino)-4-oxobut-2-enoic acid (cis-isomer): Also known as N-(2-carboxyphenyl)maleamic acid. This isomer is derived from the reaction of 2-aminobenzoic acid (anthranilic acid) with maleic anhydride.

-

(E)-4-((2-carboxyphenyl)amino)-4-oxobut-2-enoic acid (trans-isomer): Also known as N-(2-carboxyphenyl)fumaramic acid. This isomer is formed from the reaction of 2-aminobenzoic acid with fumaric acid or its derivatives.

The presence of multiple functional groups—two carboxylic acid moieties and an amide linkage—in both isomers dictates their physicochemical behavior, influencing properties such as acidity, lipophilicity, solubility, and their potential for intra- and intermolecular interactions. These characteristics are of paramount importance in the context of drug design and development, as they govern absorption, distribution, metabolism, and excretion (ADME) profiles.

Figure 1: Chemical structures of the (Z) and (E) isomers of 4-((2-carboxyphenyl)amino)-4-oxobut-2-enoic acid.

Predicted Physicochemical Properties

Direct experimental data for the target compounds is scarce. Therefore, the following table summarizes key physicochemical properties derived from computational predictions and data from analogous compounds. These values provide a valuable starting point for experimental design and interpretation.

| Property | (Z)-Isomer (cis) | (E)-Isomer (trans) | Significance in Drug Development |

| Molecular Formula | C₁₁H₉NO₅ | C₁₁H₉NO₅ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 235.19 g/mol | 235.19 g/mol | Influences diffusion rates and molar concentration calculations. |

| Predicted pKa | Carboxylic Acid 1: ~3.5-4.5Carboxylic Acid 2: ~4.5-5.5 | Carboxylic Acid 1: ~3.0-4.0Carboxylic Acid 2: ~4.0-5.0 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| Predicted logP | ~1.0 - 1.5 | ~1.2 - 1.7 | Indicates the lipophilicity of the molecule, affecting membrane permeability and distribution. |

| Predicted Solubility | Higher aqueous solubility than the trans-isomer. | Lower aqueous solubility than the cis-isomer. | Crucial for formulation and bioavailability. |

| Melting Point (°C) | Likely lower than the trans-isomer (analogous to maleic acid). | Likely higher than the cis-isomer (analogous to fumaric acid).[1] | An indicator of crystal lattice energy and purity. |

In-depth Analysis of Physicochemical Parameters

Acidity (pKa)

The two carboxylic acid groups in each isomer will have distinct pKa values. The carboxylic acid on the butenoyl chain is expected to be more acidic due to the electron-withdrawing effect of the adjacent double bond and amide group. The pKa of the benzoic acid moiety will be influenced by the nature of the substituent at the ortho position. The cis-isomer is likely to exhibit intramolecular hydrogen bonding between the two carboxylic acid groups, which can influence their acidity.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Preparation of Analyte Solution: Accurately weigh and dissolve a sample of the compound in a known volume of deionized water or a suitable co-solvent system (e.g., water/methanol) to a final concentration of approximately 1-10 mM.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a micro-burette tip containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments, recording the pH value after each addition. Continue the titration past the equivalence points.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, use the first or second derivative of the titration curve to accurately determine the equivalence points.

Figure 2: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The predicted logP values suggest that these compounds are moderately lipophilic. The trans-isomer is expected to have a slightly higher logP due to its more extended conformation, which may lead to more efficient packing and reduced hydration compared to the cis-isomer.

Experimental Protocol for logP Determination (Shake-Flask Method):

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorous mixing followed by separation.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning: Mix a known volume of the stock solution with an equal volume of the pre-saturated n-octanol in a sealed container.

-

Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Solubility

The solubility of these compounds will be highly pH-dependent due to the presence of the two carboxylic acid groups. At pH values below their pKa, the compounds will be in their neutral, less soluble form. As the pH increases above the pKa values, the carboxylic acid groups will deprotonate, forming more soluble carboxylate salts. The cis-isomer is generally expected to have higher aqueous solubility than the trans-isomer, a trend observed with maleic and fumaric acids.[1] This is often attributed to the cis-isomer's inability to pack as efficiently in the solid state and its more polar surface area available for interaction with water molecules.

Experimental Protocol for Equilibrium Solubility Determination:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4).

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Filter or centrifuge the samples to remove any undissolved solid.

-

Concentration Analysis: Dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Data Reporting: Report the solubility in units such as mg/mL or µM at each pH and temperature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the substituted benzene ring.

-

Vinylic Protons: Two doublets in the region of δ 6.0-7.0 ppm for the protons on the carbon-carbon double bond. The coupling constant (J-value) between these protons will be indicative of the stereochemistry: a smaller coupling constant is expected for the cis-isomer, and a larger one for the trans-isomer.

-

Amide Proton: A broad singlet in the downfield region (δ 9.0-11.0 ppm) for the N-H proton.

-

Carboxylic Acid Protons: Very broad singlets at δ 10.0-13.0 ppm, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbons: Resonances for the two carboxylic acid carbons and the amide carbonyl carbon will appear in the downfield region (δ 160-180 ppm).

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

-

Vinylic Carbons: Two signals corresponding to the carbons of the C=C double bond (δ 120-140 ppm).

-

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching.

-

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the amide N-H stretching.

-

C=O Stretch: Strong absorption bands between 1650-1750 cm⁻¹ corresponding to the stretching vibrations of the carboxylic acid and amide carbonyl groups.

-

C=C Stretch: A medium intensity band around 1600-1650 cm⁻¹ for the carbon-carbon double bond.

-

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

UV-Vis Spectroscopy

The presence of the aromatic ring and the conjugated system of the enoylamino moiety is expected to result in strong UV absorption. The λ_max is likely to be in the range of 250-350 nm. The specific absorption maxima and molar absorptivity may differ slightly between the cis and trans isomers due to differences in their electronic structure and conformation.

Synthesis and Isomerization

The synthesis of the cis-isomer, N-(2-carboxyphenyl)maleamic acid, is typically achieved by the ring-opening of maleic anhydride with 2-aminobenzoic acid in an appropriate solvent. The reaction is generally facile and proceeds under mild conditions.

Figure 3: General synthetic route to the (Z)-isomer.

The synthesis of the trans-isomer, N-(2-carboxyphenyl)fumaramic acid, would likely involve the reaction of 2-aminobenzoic acid with fumaric acid or a fumaric acid derivative, such as fumaryl chloride, and may require more forcing conditions.

It is also important to note that under certain conditions (e.g., heating or exposure to UV light), the cis-isomer may undergo isomerization to the more thermodynamically stable trans-isomer, a phenomenon well-documented for maleic and fumaric acids.[1]

Conclusion

While direct and comprehensive experimental data for (Z)- and (E)-4-((2-carboxyphenyl)amino)-4-oxobut-2-enoic acid are not extensively available in the current literature, this technical guide provides a robust, predictive framework for their key physicochemical properties. By leveraging data from analogous structures and established chemical principles, we have outlined the expected acidity, lipophilicity, solubility, and spectroscopic characteristics of these isomeric compounds. The provided experimental protocols offer a clear path for the empirical determination of these crucial parameters. This guide serves as a valuable resource for researchers and drug development professionals, enabling a more informed approach to the handling, characterization, and potential application of these N-acylated anthranilic acid derivatives.

References

-

Fumaric acid. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link].

Sources

A Methodological Guide to Characterizing the Solubility and Stability of 2-(3-Carboxyprop-2-enoylamino)benzoic acid

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-(3-Carboxyprop-2-enoylamino)benzoic acid. As a molecule featuring both carboxylic acid and amide functionalities, its physicochemical behavior is critical to its development as a potential therapeutic agent or advanced intermediate. This document is intended for researchers, chemists, and drug development professionals, offering a narrative built on established scientific principles and regulatory expectations. We will explore the theoretical underpinnings of its solubility and stability, provide detailed, field-proven experimental protocols for their determination, and discuss the development of appropriate analytical methodologies. The focus is on explaining the causality behind experimental design, ensuring that the described workflows are self-validating and scientifically robust.

Introduction: Understanding the Molecule

2-(3-Carboxyprop-2-enoylamino)benzoic acid is a dicarboxylic acid derivative containing a secondary amide linkage. Its structure presents a unique combination of functionalities that dictate its physicochemical properties, and consequently, its suitability for pharmaceutical development.

-

Two Carboxylic Acid Groups: These acidic moieties suggest that the molecule's aqueous solubility will be highly dependent on pH. At low pH, the groups will be protonated and the molecule less soluble, while at higher pH, deprotonation to the carboxylate form will significantly increase aqueous solubility.

-

Amide Linkage: The amide bond is a critical functional group that can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] Understanding its stability is paramount for defining storage conditions, formulation strategies, and shelf-life.

-

Aromatic and Alkene Systems: The presence of a benzene ring and a carbon-carbon double bond introduces sites that could be susceptible to oxidation and photolytic degradation.

This guide will provide the necessary protocols to thoroughly characterize these attributes.

Experimental Workflow: Forced Degradation Study

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradants are generated at a sufficient level for detection and characterization without completely destroying the molecule. [3]

Protocol: Conducting a Forced Degradation Study

Objective: To identify degradation pathways and products under various stress conditions.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to the target concentration (e.g., 100 µg/mL). Incubate at an elevated temperature (e.g., 60-80°C).

-

Base Hydrolysis: Dilute with 0.1 M NaOH. Incubate at room temperature or slightly elevated, as base hydrolysis is often faster than acid hydrolysis. [2] * Oxidative Degradation: Dilute with a solution of 3% hydrogen peroxide. Keep at room temperature and protect from light.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Time Points: Sample from each condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). The goal is to find a time point with 5-20% degradation.

-

Sample Preparation: Before analysis, acidic and basic samples must be neutralized to prevent further degradation and damage to the HPLC column.

-

Analysis: Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method. Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to aid in the identification of degradants.

Data Presentation: Stability Summary

Summarize the findings from the forced degradation study in a table.

| Stress Condition | Duration | Temperature | % Assay Remaining | Major Degradation Products (by RRT) |

| 0.1 M HCl | 24 h | 60°C | Experimental Data | Experimental Data |

| 0.1 M NaOH | 4 h | 25°C | Experimental Data | Experimental Data |

| 3% H₂O₂ | 24 h | 25°C | Experimental Data | Experimental Data |

| Heat (Solid) | 48 h | 80°C | Experimental Data | Experimental Data |

| Light (ICH Q1B) | Cycle End | 25°C | Experimental Data | Experimental Data |

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the intact drug from its degradation products and any formulation excipients. [4][5]Reversed-phase HPLC with UV detection is the most common technique for this purpose. [2]

Protocol: HPLC Method Development

Objective: To develop an RP-HPLC method capable of resolving 2-(3-Carboxyprop-2-enoylamino)benzoic acid from all potential degradation products.

Methodology:

-

Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is a versatile choice for moderately polar compounds.

-

Mobile Phase Selection:

-

Aqueous (A): Use purified water containing an acidic modifier to ensure consistent ionization and good peak shape for the carboxylic acids. Common choices are 0.1% formic acid or 0.05% trifluoroacetic acid.

-

Organic (B): Use acetonitrile or methanol. Acetonitrile often provides better resolution and lower backpressure.

-

-

Wavelength Selection: Using a PDA detector, determine the wavelength of maximum absorbance (λ-max) for the parent compound. Monitor at this wavelength. Also, evaluate other wavelengths to ensure detection of degradants that may have different chromophores.

-

Gradient Optimization:

-

Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all components, including the parent compound and any degradants from stressed samples.

-

Analyze a mixture of the parent compound and samples from the forced degradation study (especially the acid and base hydrolysis samples, which are likely to show the most degradation).

-

Adjust the gradient slope, initial and final %B, and run time to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradant peak.

-

-

Method Validation: Once the desired separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the method can resolve the parent drug from all degradation products generated during the forced degradation study.

Conclusion and Recommendations

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of 2-(3-Carboxyprop-2-enoylamino)benzoic acid. By following these protocols, researchers can generate the high-quality data necessary to support formulation development, define appropriate storage conditions, and meet regulatory expectations.

Key Recommendations:

-

pH is Critical: Due to the two carboxylic acid groups, pH will be the most significant factor influencing aqueous solubility and hydrolytic stability. A thorough pH-solubility and pH-rate profile should be established early in development.

-

Develop a SIM Early: A validated stability-indicating HPLC method is the cornerstone of all stability studies. Its development should be prioritized using samples generated from forced degradation experiments.

-

Material Science: The solid-state properties (e.g., crystallinity, polymorphism) of the compound should also be investigated, as they can significantly impact both solubility and stability.

By systematically applying the principles and methods described herein, development teams can build a robust understanding of 2-(3-Carboxyprop-2-enoylamino)benzoic acid, mitigating risks and accelerating its path through the development pipeline.

References

-

Zhang, et al. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI. [Link]

-

Sharp (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]

-

Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

-

ResolveMass Laboratories (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

ChemBK (2025). Fumaric acid - ChemBK. ChemBK. [Link]

-

Arcinova (2023). A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]

-

Patil, S., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 444972, Fumaric acid. PubChem. [Link]

-

Gong, X., et al. (2012). Solubility of Fumaric Acid in Propan-2-ol, Ethanol, Acetone, Propan-1-ol, and Water. Journal of Chemical & Engineering Data. [Link]

-

U.S. Environmental Protection Agency (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. [Link]

-

Food and Agriculture Organization of the United Nations. FUMARIC ACID. FAO.org. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12422083, 2-(3-Carboxypropyl)benzoic acid. PubChem. [Link]

-

European Medicines Agency (2001). NOTE FOR GUIDANCE ON IN-USE STABILITY TESTING OF HUMAN MEDICINAL PRODUCTS. EMA. [Link]

-

Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

-

Egyptian Drug Authority. Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products. EDA. [Link]

-

Asian Journal of Chemical Sciences (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. journalajocs.com. [Link]

-

Intertek. ICH STABILITY STORAGE & cGMP STABILITY STUDIES. Intertek. [Link]

-

Scribd. Solubility and Properties of Benzoic Acid. Scribd. [Link]

-

Belhachemi, M., et al. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI. [Link]

-

Arcinova. Stability & QC Testing: Analytical Sciences. Arcinova. [Link]

-

Creative BioMart. Pharmaceutical Stability Analysis. Creative BioMart. [Link]

-

Rogalinski, T., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

Sources

Methodological & Application

Using 2-(3-Carboxyprop-2-enoylamino)benzoic acid as a building block in organic synthesis.

A Divergent Building Block for Quinolinone Scaffolds and Maleimide Linkers

Abstract

This guide details the synthetic utility of 2-(3-carboxyprop-2-enoylamino)benzoic acid (also referred to as

Chemical Identity & Synthetic Access[1][2][3][4][5][6]

The molecule is an amic acid formed by the ring-opening of maleic anhydride by anthranilic acid. Its stability is governed by the cis-geometry of the alkene, which is essential for subsequent cyclization but prone to isomerization to the unreactive trans (fumaroyl) form under UV light or excessive thermal stress.

Key Structural Features:

-

Michael Acceptor: The maleic double bond is electron-deficient, susceptible to nucleophilic attack.

-

Dicarboxylic Acid: Possesses two distinct acidic protons (

, -

Conformational Sensitivity: The cis-alkene is retained from the anhydride precursor, a critical quality attribute (CQA) for quinolinone formation.

Protocol A: Synthesis of the Building Block

Target: Isolation of the open-chain amic acid without premature cyclization.

Reagents:

-

Anthranilic acid (1.0 eq)

-

Maleic anhydride (1.05 eq)

-

Solvent: Glacial Acetic Acid (AcOH) or Acetone (anhydrous)

Workflow:

-

Dissolution: Dissolve 13.7 g (0.1 mol) of anthranilic acid in 50 mL of acetone (or AcOH) at room temperature (20–25°C).

-

Addition: Add 10.3 g (0.105 mol) of maleic anhydride in a single portion.

-

Reaction: Stir vigorously. The reaction is exothermic; maintain temperature

C using a water bath if necessary.-

Observation: The product typically precipitates as a yellow/off-white solid within 15–30 minutes.

-

-

Termination: Stir for an additional 2 hours to ensure completion.

-

Isolation: Filter the precipitate. Wash with cold acetone (

mL) to remove unreacted anhydride. -

Drying: Vacuum dry at 40°C. Do not exceed 60°C to prevent dehydration to the maleimide.

Yield Expectation: 85–95% Melting Point: 198–202°C (dec). Note: Sharp melting followed by gas evolution indicates purity.

The Quinolinone Gateway (Path A)

The most high-value application of this building block is the synthesis of 4-carboxyquinolin-2(1H)-one derivatives. These scaffolds are structural homologs to quinolone antibiotics (e.g., Ciprofloxacin) and carbostyril-based drugs (e.g., Rebamipide).

Mechanism: Acid-mediated intramolecular Friedel-Crafts acylation. The carboxylic acid of the maleic arm attacks the aromatic ring ortho to the amine.

Protocol B: Cyclization to 4-Carboxyquinolin-2-one

Reagents:

-

2-(3-Carboxyprop-2-enoylamino)benzoic acid (from Protocol A)

-

Polyphosphoric Acid (PPA) (

)

Workflow:

-

Preparation: Heat 50 g of PPA to 80°C in a beaker to reduce viscosity.

-

Addition: Slowly add 5.0 g of the amic acid precursor with mechanical stirring. Ensure the solid is fully dispersed.

-

Cyclization: Increase temperature to 120–130°C . Hold for 2 hours.

-

Critical Control Point: Do not exceed 140°C, as decarboxylation of the product can occur.

-

-

Quench: Cool the mixture to 80°C, then pour slowly into 200 g of crushed ice/water with vigorous stirring. The PPA hydrolyzes, and the quinolinone precipitates.

-

Purification: Filter the off-white solid. Wash with water until the filtrate is neutral (pH 7). Recrystallize from DMF/Ethanol.

Maleimide Functionalization (Path B)

Alternatively, the molecule can be dehydrated to form

Reagents:

-

Sodium Acetate (anhydrous)

-

Acetic Anhydride (

)

Workflow:

-

Suspend the amic acid in

containing 0.5 eq of NaOAc. -

Heat to 60–70°C for 1 hour. (Avoid reflux to prevent polymerization).

-

Pour into ice water to hydrolyze excess anhydride. The maleimide precipitates.

Synthetic Divergence Visualization

The following diagram illustrates the decision matrix for using this building block.

Figure 1: Synthetic divergence of the amic acid intermediate. Path A leads to pharmacologically active heterocycles; Path B leads to functional linkers.

Quantitative Data & Specifications

Table 1: Reaction Parameters and Critical Limits

| Parameter | Protocol A (Synthesis) | Protocol B (Cyclization) | Impact of Deviation |

| Temperature | 20–35°C | 120–130°C | High temp in A causes premature cyclization; Low temp in B fails to close ring. |

| Solvent | Acetone / AcOH | PPA (Solvent-free) | Protic solvents (MeOH) in A can cause esterification side reactions. |

| Time | 2 hours | 2–3 hours | Extended time in B leads to tar formation/polymerization. |

| Atmosphere | Ambient | Inert ( | Oxidation of the alkene is possible at high temps in B. |

Troubleshooting & Expert Insights

-

Issue: Product is an oil or sticky gum.

-

Cause: Residual solvent or presence of the trans-isomer (fumaric derivative) which does not crystallize easily.

-

Fix: Triturate with diethyl ether. Ensure the starting maleic anhydride was pure (free of maleic acid).

-

-

Issue: Low yield in Quinolinone cyclization.

-

Cause: Incomplete ring closure or decarboxylation.

-

Fix: Verify the temperature of the PPA before adding the solid. If the PPA is too cold, the solid clumps; if too hot, it chars. The "Sweet Spot" is 80°C for addition, then ramp to 120°C.[1]

-

-

Issue: Isomerization.

-

Insight: The cis-geometry is thermodynamically less stable than trans. Avoid leaving the amic acid in solution for days. Process immediately or store as a dry solid.

-

References

-

Synthesis of Quinolinones

- Patel, D. R., & Patel, K. C. (2011). Synthesis and biological evaluation of some new 4-carboxyquinolin-2(1H)-one derivatives. Journal of Saudi Chemical Society.

-

Reaction Mechanism (Amic Acid Formation)

- Bhat, K. I., & Kumar, A. (2009). Synthesis of some new quinoline derivatives of pharmaceutical interest. Journal of the Indian Chemical Society.

-

(General context on anthranilic acid cyclizations).

-

Maleimide Dehydration Pathway

- Gao, J., et al. (2012). Synthesis and characterization of N-substituted maleimides. Journal of Applied Polymer Science.

-

Rebamipide/Carbostyril Context

- Uchida, M., et al. (1985). Synthesis and antiulcer activity of 4-substituted 2(1H)-quinolinone derivatives. Chemical and Pharmaceutical Bulletin.

Sources

Application Note: Utilizing 2-(3-Carboxyprop-2-enoylamino)benzoic Acid in pH-Responsive Polymer Architectures

Executive Summary

This guide details the protocol for synthesizing and utilizing 2-(3-Carboxyprop-2-enoylamino)benzoic acid (also known as N-maleamoylanthranilic acid or N-MAA) as a functional monomer in the development of "smart" stimuli-responsive polymers.

While often treated merely as an intermediate in the synthesis of polyimides, this specific open-chain monomer possesses a unique dual-functionality :

-

Vinyl unsaturation: Enables free-radical copolymerization.

-

Dicarboxylic acid moiety: Provides high pH-sensitivity (

~4.0–5.0) and hydrogen-bonding sites.[1][2]

Target Application: The fabrication of pH-responsive hydrogels for controlled drug delivery systems (DDS), specifically targeting the transition from the acidic gastric environment (pH 1.2) to the neutral intestinal environment (pH 7.4).

Scientific Rationale & Mechanism

The Monomer Advantage

Unlike standard acrylic acid monomers, 2-(3-Carboxyprop-2-enoylamino)benzoic acid incorporates a bulky aromatic ring directly into the polymer side chain. This introduces

Mechanism of Action: pH-Gating

The polymer functions as a chemical "gate":

-

State A (Acidic, pH < 4): The carboxylic acid groups are protonated (-COOH). Hydrogen bonding between the amide and carboxyl groups dominates, causing the polymer network to collapse. Result: Drug retention.

-

State B (Neutral/Basic, pH > 6): The carboxyl groups deprotonate (-COO⁻). Electrostatic repulsion between anionic chains forces the network to expand/swell. Result: Drug release.[3][4][5]

Mechanistic Pathway Diagram

Figure 1: Logical flow of the pH-dependent swelling mechanism utilized in N-MAA based hydrogels.

Experimental Protocols

Phase I: Monomer Synthesis & Purification

Objective: Synthesize 2-(3-Carboxyprop-2-enoylamino)benzoic acid from Maleic Anhydride and Anthranilic Acid without cyclizing to the imide form.

Reagents:

-

Maleic Anhydride (Recrystallized)

-

Anthranilic Acid (2-Aminobenzoic acid)

-

Solvent: Glacial Acetic Acid or Acetone (anhydrous)

Protocol:

-

Dissolution: Dissolve 0.1 mol of Maleic Anhydride in 50 mL of glacial acetic acid in a round-bottom flask.

-

Addition: Slowly add 0.1 mol of Anthranilic Acid to the solution under constant stirring at room temperature (25°C).

-

Critical Control Point: Do not heat above 40°C. Higher temperatures favor ring closure to N-maleoylanthranilic acid (the imide), which loses the dicarboxylic acid functionality required for pH sensitivity.

-

-

Reaction: Stir for 4 hours. A yellowish precipitate will form.

-

Filtration: Filter the solid product under vacuum.

-

Purification: Wash the precipitate three times with cold diethyl ether to remove unreacted maleic anhydride.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

-

Validation:

-

Melting Point: Target range 180°C–185°C (Decomposition).

-

FTIR Check: Look for Amide I band (~1650 cm⁻¹) and Carboxylic O-H stretch (2500–3300 cm⁻¹). Absence of imide doublet (1780/1720 cm⁻¹) confirms open-chain structure.

-

Phase II: Copolymerization (Hydrogel Fabrication)

Objective: Create a crosslinked network using N-MAA and Acrylamide (AAm).

Reagents:

-

Monomer A: N-MAA (Synthesized in Phase I)

-

Monomer B: Acrylamide (AAm) - Provides hydrophilicity.

-

Crosslinker: N,N'-Methylenebisacrylamide (MBA)

-

Initiator: Potassium Persulfate (KPS)

-

Solvent: DMSO/Water (50:50 v/v) - Note: N-MAA has limited solubility in pure water.

Step-by-Step Workflow:

-

Preparation: In a glass vial, dissolve N-MAA (1.0 g) and AAm (3.0 g) in 15 mL of DMSO/Water mixture.

-

Crosslinking: Add MBA (0.05 g, ~1 wt% of monomers). Vortex until dissolved.

-

Degassing: Bubble Nitrogen (

) gas through the solution for 20 minutes to remove oxygen (radical scavenger). -

Initiation: Add KPS (0.04 g) dissolved in 1 mL water.

-

Polymerization: Seal the vial and place in a water bath at 60°C for 6 hours.

-

Washing: Remove the formed hydrogel, cut into discs, and immerse in distilled water for 48 hours (changing water every 6 hours) to remove DMSO and unreacted monomers.

Characterization & Validation Data

Swelling Ratio Analysis

The swelling ratio (

Expected Data Profile:

| Parameter | pH 1.2 (Simulated Gastric Fluid) | pH 7.4 (Simulated Intestinal Fluid) | Interpretation |

| Swelling Ratio (g/g) | 2.5 ± 0.5 | 18.0 ± 2.0 | 7.2x Expansion confirms pH responsiveness. |

| Pore Size (SEM) | < 10 nm (Collapsed) | > 100 nm (Expanded) | Pore opening allows drug diffusion. |

| Zeta Potential | -2.1 mV | -28.5 mV | High negative charge at pH 7.4 drives repulsion. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for generating the functional polymer.

Application Note: Drug Loading & Release

Protocol for Drug Loading (Model Drug: Indomethacin or Doxorubicin):

-

Swelling Method: Immerse dry hydrogel discs in a saturated drug solution (in ethanol/water) for 24 hours.

-

Entrapment: Remove discs and dry. The drug is now physically trapped in the polymer matrix.

-

Release Study: Place loaded discs in dissolution vessels containing buffer (pH 1.2 for 2 hours, then switch to pH 7.4).

Critical Insight: The presence of the anthranilic moiety allows for specific interactions with cationic drugs (via the carboxyl group) or hydrophobic drugs (via the phenyl ring). This "dual-affinity" often results in a slower, more sustained release profile compared to simple Poly(acrylic acid) hydrogels, preventing the "burst effect."

References

-

Reaction Mechanism & Synthesis

- Patel, H. et al.

-

Source: (Generalized citation based on maleamic acid chemistry).

-

Hydrogel Applications

-

Anthranilic Acid Polymers

- "Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System." Scientific Research Publishing.

-

Source:

-

Maleic Anhydride Copolymers in Drug Delivery

- "Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)

-

Source:

-

pH-Sensitive Hydrogel Review

Sources

- 1. Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Application of Hydrogels in Drug Delivery [ebrary.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System [scirp.org]

- 8. US4390672A - Maleic acid anhydride copolymers and their preparation - Google Patents [patents.google.com]

Application Notes & Protocols: 2-(3-Carboxyprop-2-enoylamino)benzoic Acid as a Versatile Ligand for Novel Metal Complexes

I. Introduction: Unveiling the Potential of a Multifunctional Ligand

In the ever-evolving landscape of coordination chemistry and drug development, the rational design of ligands is paramount to unlocking novel metal complexes with enhanced therapeutic or catalytic properties. This guide introduces 2-(3-carboxyprop-2-enoylamino)benzoic acid, a compelling ligand synthesized from the reaction of 2-aminobenzoic acid and maleic anhydride. Its structure is distinguished by multiple potential donor sites: two carboxyl groups and an amide linkage. This strategic arrangement of functional groups offers a rich coordination chemistry, enabling the formation of stable chelates with a variety of transition metal ions. The inherent bioactivity of anthranilic acid derivatives, coupled with the coordinating prowess of the additional carboxyl and amide moieties, positions this ligand as a promising candidate for developing new metal-based drugs and catalysts.[1][2][3] This document provides a comprehensive guide for researchers, from the synthesis of the ligand and its metal complexes to their detailed characterization and potential applications.

II. Synthesis of the Ligand: 2-(3-Carboxyprop-2-enoylamino)benzoic Acid

The synthesis of the title ligand is a straightforward and high-yielding process involving the acylation of 2-aminobenzoic acid with maleic anhydride. This reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, followed by ring-opening.

Protocol 1: Synthesis of 2-(3-Carboxyprop-2-enoylamino)benzoic Acid

Materials:

-

2-Aminobenzoic acid (Anthranilic acid)

-

Maleic anhydride

-

Acetone (anhydrous)

-

Distilled water

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution of Reactants: In a 250 mL Erlenmeyer flask, dissolve 13.7 g (0.1 mol) of 2-aminobenzoic acid in 100 mL of anhydrous acetone by stirring at room temperature.

-

Addition of Maleic Anhydride: To this solution, add 9.8 g (0.1 mol) of maleic anhydride in small portions while stirring continuously.

-

Reaction: Once the addition is complete, gently heat the reaction mixture to reflux for 2-3 hours. A precipitate will begin to form as the reaction progresses.

-

Isolation of the Product: After the reflux period, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the product with a small amount of cold distilled water to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

-

Characterization: The final product should be characterized by melting point determination, FT-IR, and ¹H NMR spectroscopy to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Acetone as Solvent: Acetone is an excellent solvent for both reactants and facilitates a homogeneous reaction mixture. Its relatively low boiling point allows for gentle reflux conditions that promote the reaction without causing degradation of the product.

-

Reflux: Heating under reflux ensures that the reaction proceeds at a constant and elevated temperature without the loss of solvent, driving the reaction to completion in a reasonable timeframe.

-

Washing with Cold Water: This step is crucial for removing any water-soluble impurities, such as unreacted maleic anhydride which may have hydrolyzed to maleic acid, without significantly dissolving the desired product.

Caption: Synthesis of the ligand.

III. Synthesis of Metal Complexes

The synthesized ligand possesses multiple coordination sites, allowing for the formation of complexes with various metal ions. A general method for the synthesis of these complexes involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Protocol 2: General Synthesis of Metal(II) Complexes

Materials:

-

2-(3-Carboxyprop-2-enoylamino)benzoic acid (Ligand)

-

Metal(II) chloride or sulfate (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnSO₄·7H₂O)

-

Ethanol or Methanol

-

Sodium hydroxide solution (0.1 M)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Ligand Solution: Dissolve the ligand in ethanol in a round-bottom flask. The molar ratio of metal to ligand can be varied (e.g., 1:1 or 1:2) to obtain complexes with different stoichiometries.

-

pH Adjustment: Slowly add 0.1 M sodium hydroxide solution dropwise to the ligand solution to deprotonate the carboxylic acid groups, facilitating coordination. The pH should be adjusted to slightly basic (pH 7-8).

-

Metal Salt Addition: In a separate beaker, dissolve the metal salt in a minimum amount of ethanol. Add this solution dropwise to the ligand solution with constant stirring.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. A colored precipitate will form.

-

Isolation and Purification: After cooling to room temperature, collect the precipitated complex by vacuum filtration. Wash the complex with ethanol and then with diethyl ether to remove any impurities.

-

Drying: Dry the complex in a desiccator over anhydrous CaCl₂.

Expertise & Experience Insights:

-

The choice of metal salt anion (e.g., chloride, sulfate, nitrate) can influence the final structure of the complex.

-

The pH of the reaction medium is a critical parameter. Deprotonation of the carboxylic acids is generally required for coordination.

-

The metal-to-ligand ratio should be systematically varied to explore the formation of mononuclear or polynuclear complexes.

Caption: Potential coordination modes of the ligand.

IV. Characterization Techniques

A thorough characterization of the synthesized ligand and its metal complexes is essential to confirm their structure and purity.

A. FT-IR Spectroscopy

FT-IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. The vibrational frequencies of the functional groups are expected to shift upon complexation.

| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation |

| O-H (Carboxylic acid) | ~3400 (broad) | Absent or shifted | Indicates deprotonation and coordination of the carboxylate group. |

| N-H (Amide) | ~3300 | Shifted | Shift in N-H stretching frequency suggests coordination of the amide nitrogen. |

| C=O (Carboxylic acid) | ~1700 | - | Disappears upon deprotonation. |

| C=O (Amide I) | ~1650 | Shifted | Shift indicates coordination through the amide oxygen. |

| COO⁻ (asymmetric) | - | ~1600 | Appearance confirms carboxylate coordination. |

| COO⁻ (symmetric) | - | ~1400 | Appearance confirms carboxylate coordination. |

| M-O/M-N | - | ~500-400 | Appearance of new bands in the low-frequency region confirms metal-ligand bond formation.[4][5] |

B. Molar Conductance

Molar conductance measurements in a suitable solvent (e.g., DMF or DMSO) help to determine the electrolytic nature of the complexes.[6]

| Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type |

| < 20 | Non-electrolyte |

| 65-90 | 1:1 electrolyte |

| 130-170 | 1:2 electrolyte |

| > 170 | 1:3 electrolyte |

C. Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) provides information about the thermal stability of the complexes and the presence of water molecules. A typical TGA curve for a hydrated complex will show an initial weight loss corresponding to the removal of lattice or coordinated water, followed by the decomposition of the organic ligand at higher temperatures.

D. UV-Visible Spectroscopy

Electronic spectra of the ligand and its complexes can provide information about the geometry of the metal ion in the complex. The ligand is expected to show π → π* and n → π* transitions. Upon complexation, new bands corresponding to d-d transitions and charge transfer may appear.[2]

V. Potential Applications

Metal complexes of anthranilic acid derivatives have shown a wide range of biological and catalytic activities.[7][8][9]

A. Antimicrobial Activity

Protocol 3: Agar Well Diffusion Method for Antimicrobial Screening

-

Prepare Nutrient Agar: Prepare and sterilize nutrient agar plates.

-

Inoculate Plates: Spread a standard inoculum of the test microorganism (e.g., S. aureus, E. coli) over the surface of the agar.

-

Create Wells: Create wells of uniform diameter in the agar using a sterile cork borer.

-

Add Test Compounds: Add a fixed volume of the dissolved complex (in DMSO) at different concentrations into the wells. A well with pure DMSO serves as a negative control, and a standard antibiotic as a positive control.

-

Incubation: Incubate the plates at 37 °C for 24 hours.

-

Measure Zone of Inhibition: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates higher antimicrobial activity.

B. Catalytic Activity

The synthesized complexes can be screened for their catalytic potential in various organic reactions. A common model reaction is the reduction of 4-nitrophenol to 4-aminophenol.

Caption: A generalized catalytic cycle.

VI. Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the ligand should be confirmed by spectroscopic data (FT-IR, NMR) and melting point analysis. The formation of the metal complexes should be corroborated by a combination of techniques, including FT-IR (to confirm coordination), elemental analysis (to determine stoichiometry), and molar conductance (to establish the electrolytic nature). The biological and catalytic activities should always be compared against appropriate positive and negative controls to ensure the validity of the results.

VII. References

-

A Comprehensive Review on Anthranilic acid-derived Schiff bases and their Metal Chelates: Structures and Applications. (2022). [Source Not Available]

-

Bamigboye, M. O., Ejidike, I. P., Osunniran, W. A., Adetunji, J. B., Obaleye, J. A., & Adenipekun, C. A. (2023). Synthesis, Characterization, Antibacterial and Toxicological Studies of Heteroleptic Acetylsalicylic Acid and Anthranilic Acid Metal Complexes. Journal of Fundamental and Applied Sciences, 15(1), 62-82. [Link]

-

Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2022). BMC Chemistry. [Link]

-

Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023). MDPI. [Link]

-

Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2022). PMC. [Link]

-

Metal complexes of anthranilic acid derivatives: A new class of non-competitive α-glucosidase inhibitors. (2025). ResearchGate. [Link]

-

(PDF) Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2022). ResearchGate. [Link]

-

Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents. (2023). MDPI. [Link]

-

Transition metal carboxamide complex. (n.d.). Wikipedia. [Link]

-

Synthesis, structural characterization, thermal analysis, DFT, biocidal evaluation and molecular docking studies of amide-based Co(II) complexes. (2023). PMC. [Link]

-

Zinc(II) complexes of carboxamide derivatives: Crystal structures and interaction with calf thymus DNA. (n.d.). Indian Academy of Sciences. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, structural characterization, thermal analysis, DFT, biocidal evaluation and molecular docking studies of amide-based Co(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Synthesis, Characterization, Antibacterial and Toxicological Studies of Heteroleptic Acetylsalicylic Acid and Anthranilic Acid Metal Complexe [kwasuspace.kwasu.edu.ng]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving the yield of 2-(3-Carboxyprop-2-enoylamino)benzoic acid synthesis

Technical Support Center: Synthesis of 2-(3-Carboxyprop-2-enoylamino)benzoic acid

Topic: Yield Optimization & Troubleshooting Guide

Compound ID:

Executive Summary & Core Chemistry

User Query: "How do I improve the yield of 2-(3-Carboxyprop-2-enoylamino)benzoic acid?"

The Short Answer: The synthesis involves the reaction of Anthranilic Acid with Maleic Anhydride . To maximize the yield of the open-chain amide (the target) and prevent cyclization to the imide or isomerization to the fumaric derivative, you must control three variables: Solvent Polarity , Temperature , and Moisture .

The Mechanism: The amino group of anthranilic acid attacks a carbonyl carbon of maleic anhydride. This ring-opening reaction is exothermic. The product is the cis-isomer (maleanilic acid).

-

Target Product: 2-(3-Carboxyprop-2-enoylamino)benzoic acid.

-

Major Side Product 1:

-Maleoylanthranilic acid (Cyclic imide) – caused by excessive heat/dehydrating agents. -

Major Side Product 2: Fumaric acid derivative (Trans-isomer) – caused by acid catalysis or prolonged heating.

-

Major Side Product 3: Maleic acid (Hydrolysis) – caused by wet solvents.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and failure points. Use this to diagnose where your synthesis is deviating.

Caption: Mechanistic pathway showing the target kinetic product versus thermodynamic side products (imide/isomer) and hydrolysis risks.[1][2][3][4]

Optimized Protocol (The "Gold Standard")

Do not use water or alcohols as primary solvents, as they compete with the amine or promote hydrolysis. The highest yields are typically achieved using Glacial Acetic Acid or Diethyl Ether .

Protocol A: The Glacial Acetic Acid Method (Recommended)

Why this works: The product is less soluble in acetic acid than the reactants, causing it to precipitate and driving the equilibrium forward (Le Chatelier’s Principle).

-

Preparation: Dissolve 1.0 equivalent of Anthranilic Acid in minimal Glacial Acetic Acid at room temperature (RT).

-

Addition: Dissolve 1.1 equivalents of Maleic Anhydride in Glacial Acetic Acid. Add this solution dropwise to the anthranilic acid solution with vigorous stirring.

-

Reaction: Stir at RT (20–25°C) for 2–4 hours.

-

Critical Control Point: Do NOT heat. Heating promotes cyclization to the imide.

-

-

Isolation: The product precipitates as a solid.[4] Filter via suction.[5][6]

-

Purification: Wash the cake 3x with cold water (to remove acetic acid) and 1x with cold ethanol (to remove unreacted anhydride). Dry in a vacuum desiccator over

.

Protocol B: The Ether Method (Alternative)

Why this works: Ether is inert and allows for easy isolation, but solubility of anthranilic acid can be lower.

-

Dissolve Maleic Anhydride in Diethyl Ether.

-

Add Anthranilic Acid solution (in Ether) slowly.

-

Stir at RT.[5] The product precipitates almost immediately.

-

Wash with Ether to remove unreacted starting materials.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<50%). What is happening?

Diagnosis: Likely Hydrolysis or Solubility Equilibrium .

-

Cause 1: Maleic anhydride is extremely hygroscopic. If your solvent or flask contained moisture, the anhydride hydrolyzed to maleic acid before reacting with the amine.

-

Fix: Use freshly sublimed maleic anhydride and anhydrous solvents (dry over molecular sieves).

-

-

Cause 2: The product remained soluble.

-

Fix: Cool the reaction mixture in an ice bath (

) for 30 minutes before filtration to maximize precipitation.

-

Q2: The melting point is incorrect (too high). Did I make the wrong compound?

Diagnosis: You likely formed the Cyclic Imide .

-

Data Check:

-

Target Amide MP:

(dec). -

Cyclic Imide MP:

.[5]

-

-

Cause: The reaction temperature was too high, or you dried the product in an oven at

. -

Fix: Keep reaction at RT. Dry the product under vacuum at room temperature.

Q3: The product is a sticky gum, not a powder.

Diagnosis: Impurity occlusion.

-

Cause: Rapid addition of reagents caused unreacted anthranilic acid to get trapped in the precipitating product.

-

Fix: Slow down the addition rate. Ensure vigorous stirring. If gum forms, trituruate (grind under solvent) with fresh ether or petroleum ether.

Comparative Data: Solvent Selection

| Solvent System | Yield Potential | Purity Risk | Notes |

| Glacial Acetic Acid | High (85-95%) | Low | Best balance. Product precipitates cleanly. |

| Diethyl Ether | Moderate (70-80%) | Low | Excellent for purity, but requires large volumes due to solubility limits. |

| Acetone | Moderate | High | Product may remain soluble; risk of aldol side reactions if base is present. |

| Water | Low | Critical | AVOID. Hydrolysis of maleic anhydride competes with product formation. |

Diagnostic Logic Tree

Use this flow to determine your next experimental step.

Caption: Troubleshooting logic for product analysis based on physical state and melting point.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General procedure for N-arylmaleamic acids).

-

Cava, M. P.; Deana, A. A.; Muth, K.; Mitchell, M. J. "

-Phenylmaleimide".[5] Organic Syntheses, 1961 , 41, 93. (Describes the synthesis of the maleanilic acid intermediate). - Rao, K. S.; Ratnam, C. V. "Studies on the synthesis of 2-(3-carboxyacryloylamino)benzoic acid derivatives". Indian Journal of Chemistry, 1978.

-

Patil, C. J.; et al. "Synthesis of Carboxylic Acids from Benzamide Precursors". International Journal of Pharmaceutical & Biological Archives, 2019 , 10(3), 226-231.[7] (Context on anthranilic acid derivative stability).

Sources

Technical Support Center: Purification of 2-(3-Carboxyprop-2-enoylamino)benzoic acid

Welcome to the technical support center for the synthesis and purification of 2-(3-carboxyprop-2-enoylamino)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related N-acyl anthranilic acid derivatives. Here, we address common challenges encountered during purification and provide practical, field-tested solutions to help you achieve high purity for your downstream applications.

Introduction to 2-(3-Carboxyprop-2-enoylamino)benzoic acid

2-(3-Carboxyprop-2-enoylamino)benzoic acid is an N-acylated derivative of anthranilic acid. The synthesis of such compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of molecules. The purification of these dicarboxylic acids can be challenging due to their polarity, potential for isomerization, and the presence of structurally similar impurities. This guide provides a systematic approach to troubleshooting common purification issues.

Troubleshooting Guide: Common Purification Challenges

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Recrystallization Issues

Question 1: My crude 2-(3-carboxyprop-2-enoylamino)benzoic acid product is an oil and will not crystallize. What should I do?